methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

描述

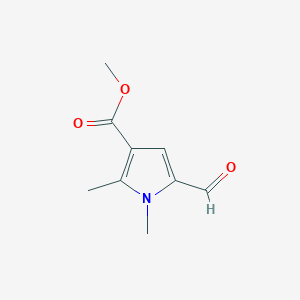

Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylate ester group at the 3-position. It is used in various chemical syntheses and research applications due to its unique structural properties.

属性

IUPAC Name |

methyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-8(9(12)13-3)4-7(5-11)10(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNOHNHMCYGZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.

Introduction of Functional Groups: The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Types of Reactions

Oxidation: The formyl group in methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 2 and 4 positions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

科学研究应用

Chemistry

Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. It can be utilized in various synthetic pathways, including:

- Formation of Pyrrole Derivatives : The compound can undergo transformations to yield other pyrrole derivatives that may exhibit enhanced biological activities.

- Synthesis of Anticancer Agents : Research indicates that derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, particularly against renal cancer and leukemia cell lines .

Biology

The biological activities of this compound are noteworthy:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial pathogens. For instance, it has been tested against Staphylococcus aureus and other species with varying degrees of efficacy .

- Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies have shown cytotoxic effects on multiple human tumor cell lines, indicating its potential as a lead compound for cancer therapeutics .

Industry

In industrial applications, this compound can be used in:

- Dyes and Pigments Production : The compound's structure allows it to be utilized in the formulation of dyes and pigments due to its ability to form stable colored complexes.

- Chemical Manufacturing : As an intermediate, it plays a role in the production of various chemicals used across different sectors.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, particularly against renal cancer cells. The most potent derivative showed a GI50 value (concentration required to inhibit cell growth by 50%) of approximately 5.07 mM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of methyl pyrrole derivatives were synthesized and screened for their effectiveness against various bacterial strains. The results demonstrated zones of inhibition ranging from 11 mm to over 20 mm against pathogens such as Escherichia coli and Klebsiella pneumoniae, showcasing the compound's potential as an antimicrobial agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in the formation of complex pyrrole derivatives |

| Biology | Antimicrobial and anticancer activity | Significant cytotoxicity against cancer cell lines; effective against bacteria |

| Industry | Production of dyes and chemicals | Utilized for stable dye formulations |

作用机制

The mechanism of action of methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophiles, while the pyrrole ring can participate in π-π stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of both formyl and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate (also known as methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and a methyl ester. The molecular formula is , and its structure can be represented as follows:

Target of Action

The compound interacts with various biological targets due to its structural similarity to other nitrogen heterocycles, particularly indole derivatives. These interactions often involve the formation of non-covalent bonds that can modulate the function of target proteins or enzymes involved in disease pathways .

Biochemical Pathways

Research indicates that compounds similar to this compound can influence multiple biochemical pathways, including those related to inflammation and cell proliferation. For instance, pyrrole derivatives have been shown to exhibit significant effects on the modulation of cytokine production and apoptosis in cancer cells .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of pyrrole derivatives. In vitro tests demonstrated that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, related compounds showed inhibition zones ranging from 11 mm to 17 mm against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations of 100 μg/disk .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Kocuria rhizophila | 11 |

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. Studies indicate that it may induce apoptosis in cancer cell lines such as melanoma and breast cancer cells. The compound's IC50 values have been reported to be comparable to standard chemotherapeutic agents, suggesting significant antiproliferative activity .

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (SH-4) | 44.63 |

| Breast Cancer (MCF7) | 38.20 |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in the Asian Journal of Pharmaceutical and Clinical Research, several derivatives including this compound were synthesized and screened for antimicrobial activity. The results indicated that the presence of specific substituents on the pyrrole ring significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

A recent investigation into novel pyrrole hydrazones demonstrated that compounds derived from this compound exhibited selective cytotoxicity towards human melanoma cells while sparing normal cells. This selectivity was attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression .

常见问题

Basic: What synthetic methodologies are recommended for preparing methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate?

A common approach involves formylation of pyrrole precursors. For instance, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate was synthesized via condensation reactions using aldehydes and active methylene compounds under acidic conditions . Specific protocols may adapt Vilsmeier-Haack formylation or employ potassium hydrogen sulfate as a catalyst in ethanol, as seen in analogous pyrrole derivatives . Characterization typically involves NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) and mass spectrometry (e.g., ESIMS m/z 450.2 for related compounds) .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction reveals planar molecular geometry with hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions). For ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, crystallographic data (R factor = 0.083) confirmed the planar arrangement and intermolecular stabilization, critical for understanding reactivity and polymorphism .

Advanced: What computational methods are used to predict electronic properties or reactivity?

Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to predict electrophilic/nucleophilic sites. For pyrrole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level correlate with experimental NMR shifts and reaction outcomes, aiding in rationalizing regioselectivity in substitution reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or mass spectra (e.g., unexpected splitting or m/z values) may arise from tautomerism or solvent effects. For example, DMSO-d6 can induce shifts in NH protons (δ 12–13 ppm), while ESIMS adducts (e.g., [M+Na]+) require careful interpretation . Cross-validation with X-ray crystallography or IR spectroscopy is recommended .

Advanced: What are the implications of substituent effects on biological activity in medicinal chemistry?

The 5-formyl and methyl groups influence bioactivity by modulating electron density and steric hindrance. In antimalarial studies, analogous pyrrole-3-carboxylates showed enhanced activity when aryl substituents were introduced at specific positions, as confirmed by IC50 assays . Structure-activity relationship (SAR) studies should prioritize substituent polarity and hydrogen-bonding capacity.

Methodological: What analytical techniques are critical for purity assessment?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantifying impurities.

- NMR : Monitor integration ratios for methyl (δ 1.2–2.2 ppm) and formyl (δ 9.5–10.5 ppm) protons.

- XRD : Purity >95% is confirmed by absence of extraneous peaks in diffraction patterns .

Methodological: How should researchers address gaps in toxicity or environmental data?

While existing safety data sheets lack ecotoxicological information (e.g., LC50, bioaccumulation potential), acute toxicity can be estimated via QSAR models. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and consult regulatory guidelines (e.g., OECD 423) for experimental design .

Methodological: What strategies optimize yield in multi-step syntheses?

- Stepwise monitoring : Use TLC or inline IR to track intermediates.

- Catalyst optimization : Acidic catalysts (e.g., KHSO4) improve condensation efficiency in ethanol .

- Workup protocols : Liquid-liquid extraction with ethyl acetate minimizes product loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。